Olopatadine Methanol

Description

Contextualization of Olopatadine within Pharmaceutical Chemistry Research

Olopatadine is a well-established antihistamine and mast cell stabilizer. nih.govwikipedia.org Its primary role in medicinal chemistry is as a selective histamine H1 receptor antagonist. nih.govijsrst.comhres.ca This action inhibits the release of histamine and other pro-inflammatory mediators from mast cells, thereby mitigating allergic reactions. nih.gov The compound's heterotricyclic structure, a derivative of doxepin, is a key area of study in pharmaceutical research, focusing on its synthesis, stability, and interaction with various solvents and reagents. nih.govdrugbank.com

Overview of Olopatadine's Chemical Architecture and Reactivity Implications

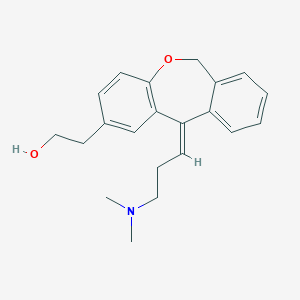

The chemical structure of olopatadine is formally known as (11Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepine-2-acetic acid. wikipedia.org This architecture features a dibenz[b,e]oxepine core, a tricyclic system that is not entirely planar. Attached to this core is a propionaldehyde chain with a terminal dimethylamino group and an acetic acid side chain. The presence of the carboxylic acid, the tertiary amine, and the double bond in the propylidene bridge are significant reactive sites. These functional groups can participate in various chemical reactions, including esterification, oxidation, and reduction. The stereochemistry around the double bond, specifically the Z-configuration, is crucial for its biological activity.

Rationale for Investigating Olopatadine in Methanol-Related Systems

Methanol is a frequently utilized solvent in the synthesis, purification, and analysis of olopatadine, making the study of their interaction critical. ijsrst.comajpamc.comgoogle.comgoogleapis.comrjptonline.orgjddtonline.infogoogle.comnih.govajrconline.orgquickcompany.inturkjps.orgjournalagent.comresearchgate.netresearchgate.netgoogleapis.com Research indicates that olopatadine hydrochloride is freely soluble in methanol. ajpamc.com This high solubility is advantageous for various laboratory and industrial processes.

Furthermore, methanol is often a key component in the mobile phase for chromatographic analysis of olopatadine, such as in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). nih.govajrconline.orgjournalagent.comepa.gov Understanding how olopatadine behaves in methanol is essential for developing robust and accurate analytical methods. For instance, in reverse-phase HPLC, a mobile phase containing 65% methanol and 0.1% formic acid has been shown to optimize the separation of olopatadine on C18 columns.

Investigations into olopatadine in methanol also extend to its synthesis and potential degradation. Methanol can act as a reactant in esterification processes of the carboxylic acid group of olopatadine or its precursors. ijsrst.comgoogle.comgoogleapis.com Conversely, the stability of olopatadine in methanol under various conditions is a crucial aspect of quality control, as degradation can lead to the formation of impurities. turkjps.orgjournalagent.comepa.gov Studies have explored the forced degradation of olopatadine in methanol-containing solutions under acidic, alkaline, and neutral conditions to identify potential degradation products. turkjps.orgjournalagent.comepa.gov

Research Findings on Olopatadine in Methanol

Solubility and Analytical Methods

The solubility of olopatadine hydrochloride in methanol is a key physical property that underpins its use in various analytical techniques.

| Solvent | Solubility of Olopatadine Hydrochloride | Reference |

| Methanol | Freely soluble ajpamc.com, Soluble hres.ca, Sparingly soluble hres.cahres.ca, Slightly soluble bocsci.com | hres.caajpamc.comhres.cahres.cabocsci.com |

| Water | Sparingly soluble hres.cahres.cahres.ca | hres.cahres.cahres.ca |

| Acetonitrile | Soluble ajpamc.com | ajpamc.com |

| Chloroform | Insoluble hres.cahres.ca | hres.cahres.ca |

| Note: Solubility descriptions can vary between sources. |

This solubility allows for the preparation of standard and sample solutions for UV-spectrophotometric and chromatographic analysis. ajpamc.comrjptonline.orgjddtonline.inforesearchgate.net In UV-spectrophotometry, methanol is often used as the solvent, with the maximum absorbance (λmax) of olopatadine hydrochloride observed at various wavelengths, including 231 nm and 299 nm, depending on the specific method. ajpamc.comjddtonline.info

In HPLC methods, methanol is a common component of the mobile phase. The polarity and UV transparency of methanol make it well-suited for reverse-phase HPLC. For example, a mobile phase of methanol and phosphate buffer (60:40 v/v) has been used for the isocratic elution of olopatadine. ajrconline.org

Synthesis and Degradation

Methanol plays a significant role in both the synthesis and degradation of olopatadine. In several synthetic routes, methanol is used as a solvent or reactant. For instance, the esterification of the precursor Isoxepac is often carried out in methanol with thionyl chloride. ijsrst.comgoogle.comgoogleapis.com

Forced degradation studies are crucial for understanding the stability of a drug substance. Olopatadine hydrochloride has been found to be susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) conditions, while showing stability against thermal, photolytic, and oxidative stress. turkjps.org In these studies, methanol is often part of the solvent system used to dissolve the drug before subjecting it to stress conditions. turkjps.orgjournalagent.comepa.gov

Key degradation products identified in hydrolytic conditions include:

OLO1 ((2-(4-(dimethylamino)butyl) phenyl)methanol): Formed by the cleavage of the tricyclic ring. turkjps.orgjournalagent.comepa.gov

OLO-Imp (an analog formed via hydrolysis): Identified as 11-[(3-dimethylamino)-propylidene]-6,11-dihydro-dibenz[b,e]oxepin-2-propanoic acid. turkjps.orgjournalagent.comepa.gov

Olopatadine N-Oxide: Results from the oxidation of the dimethylamino group.

α-Hydroxy Olopatadine: A product of ester hydrolysis.

The following table summarizes the degradation products observed under different hydrolytic stress conditions.

| Condition | Degradation Products | Reference |

| Acidic | OLO1, OLO2, OLO3, OLO4, OLO5 | turkjps.orgjournalagent.comepa.gov |

| Alkaline | OLO3, OLO5, OLO6, OLO7 | turkjps.orgjournalagent.comepa.gov |

| Neutral | OLO1, OLO2, OLO3, OLO4, OLO5 | turkjps.org |

Propriétés

IUPAC Name |

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2/c1-22(2)12-5-8-19-18-7-4-3-6-17(18)15-24-21-10-9-16(11-13-23)14-20(19)21/h3-4,6-10,14,23H,5,11-13,15H2,1-2H3/b19-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOHNNRBHUBCOD-UWVJOHFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577933 | |

| Record name | 2-{(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113835-76-0 | |

| Record name | 2-{(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving Methanol

Stereoselective Synthesis of Olopatadine and its Isomers

Achieving the desired (Z)-isomer of olopatadine with high selectivity is a primary challenge in its synthesis. Several advanced organic reactions have been adapted for this purpose, with methanol sometimes playing a role in the reaction environment.

Wittig Olefination Strategies in Methanol-Mediated Environments

The Wittig reaction is a cornerstone in many olopatadine syntheses for constructing the crucial exocyclic double bond. ijsrst.com It typically involves the reaction of a phosphorus ylide with a ketone precursor, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid. allfordrugs.com While the core Wittig reaction often employs aprotic solvents like THF, methanol can be utilized in subsequent steps. google.comresearchgate.net For instance, after the main reaction, methanol is sometimes used as a solvent for workup or purification procedures. One process describes using a dichloromethane/methanol/ammonia mixture for chromatographic purification of the Wittig product. allfordrugs.com The stereoselectivity of the Wittig reaction itself is highly dependent on the nature of the phosphonium salt anion and the cation in the base used to generate the ylide. researchgate.netresearchgate.netnih.govresearchgate.net

Heck Cyclization Approaches

Intramolecular Heck cyclization presents a powerful, stereoselective method for synthesizing the olopatadine scaffold. researchgate.netscielo.br This palladium-catalyzed reaction can be used to form the seven-membered ring and control the geometry of the double bond. ijsrst.comnih.gov For example, a stereoselective Heck reaction has been successfully used to generate the Z-isomer from an E-alkene intermediate. ijsrst.com While the reaction is often carried out with palladium acetate in the presence of a base and a phase-transfer catalyst, the specific role of methanol is not always direct. However, the broader class of protic solvents, which includes methanol, can be influential in palladium-catalyzed systems. researchgate.net Research has demonstrated the efficacy of Pd(0)-catalyzed intramolecular reductive Heck cyclizations in protic solvents like methanol and water for synthesizing related fused-ring systems. researchgate.net

Intramolecular Stereospecific Ring Cyclization Pathways

A highly efficient route to olopatadine involves an intramolecular stereospecific seven-membered ring cyclization from an alkyne intermediate, using a palladium catalyst and a hydride source. researchgate.netresearchgate.netacs.org This method is noted for its ability to produce the desired Z-isomer with high yield and selectivity. researchgate.netresearchgate.net The Z-stereoselectivity is controlled by this specific palladium-catalyzed cyclization. ijsrst.com In some variations of related multi-step syntheses, methanol is used as a solvent in steps preceding or following the key cyclization. For instance, after mesylation and amination steps in one synthetic pathway, a reflux in 50% methylamine in methanol is performed. google.com

Deuterium-Labeled Olopatadine Synthesis using Methanol as a Solvent

The synthesis of deuterium-labeled olopatadine, valuable for metabolic and pharmacokinetic studies, also utilizes methanol in key steps. A novel approach has been developed for creating olopatadine-d6 using the inexpensive dimethyl sulfate-d6. researchgate.netrcsi.science In one reported synthesis of (Z)-Olopatadine-d3, the final step involves the hydrolysis of an activated ester intermediate. This hydrolysis is carried out in a methanol-water mixture (4:1 v/v) with sodium hydroxide to yield the final carboxylic acid product after acidification. Another method describes the hydrolysis of an intermediate in aqueous methanol to afford the desired olopatadine-d6. researchgate.net

Methanol as a Reagent or Solvent in Specific Synthesis Steps

Beyond its role in the broader synthetic strategies, methanol is directly employed as a reagent or solvent in specific, crucial transformations during the synthesis of olopatadine.

Esterification Reactions

A common and critical step in many olopatadine syntheses is the esterification of the precursor 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid, also known as Isoxepac. ijsrst.comresearchgate.net Methanol is the most common reagent for this transformation, converting the carboxylic acid to its corresponding methyl ester. This esterification is typically catalyzed by an acid.

One widely used method involves treating Isoxepac with thionyl chloride in methanol, which yields the Isoxepac methyl ester in nearly quantitative amounts. ijsrst.comgoogle.comgoogleapis.com The reaction is often performed at room temperature over several hours. google.comgoogleapis.com Another approach uses sulfuric acid as the catalyst in methanol, with the reaction being heated to around 50°C. google.com The resulting methyl ester is then often used in subsequent reduction or olefination reactions. For example, the ketoester can be dissolved in methanol and reduced with sodium borohydride. ijsrst.com

| Catalyst | Co-solvent | Temperature | Time | Yield | Reference |

| Thionyl Chloride | None | 15-30°C | 24 h | 98% | google.comgoogleapis.com |

| Thionyl Chloride | None | Not specified | Not specified | Quantitative | ijsrst.com |

| Sulfuric Acid | None | 30-90°C | 0.5-2 h | High (not specified) | google.com |

Alkylation Reactions

Alkylation is a critical step in building the molecular framework of olopatadine, specifically for introducing the dimethylaminopropylidene side chain. Methanol primarily serves as a solvent in these reactions, facilitating the interaction between reactants.

One documented method involves the alkylation of an amine to form the final olopatadine structure. google.comgoogleapis.com In this synthesis pathway, an intermediate compound containing a leaving group, such as a mesylate, is reacted with dimethylamine. google.com Methanol is used as the solvent for this nucleophilic substitution reaction, which is conducted under reflux conditions to ensure the reaction proceeds to completion. google.comgoogleapis.comgoogle.com The use of 50% aqueous dimethylamine in methanol has been reported, leading to the formation of the tertiary amine side chain characteristic of olopatadine. google.comgoogle.com This transformation, which is effectively the alkylation of dimethylamine, is a pivotal step in the total synthesis. google.com A similar strategy has been employed in the synthesis of deuterium-labeled olopatadine (olopatadine-d6), where a primary amine intermediate is alkylated. researchgate.net

Table 1: Alkylation Reaction Conditions for Olopatadine Synthesis

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|

Reaction Quenching and Extraction Procedures

Methanol is also integral to the workup stages of olopatadine synthesis, including reaction quenching and extraction or purification procedures.

In certain synthetic routes, such as those employing a Wittig reaction to form the propylidene side chain, quenching is a necessary step to deactivate highly reactive reagents. Anhydrous methanol has been specifically utilized to quench the reaction mixture before proceeding with pH adjustment and extraction. google.com Following the initial quench with methanol, an aqueous tetrahydrofuran solution and purified water are added to complete the process. google.com

Methanol is also frequently used as a solvent during extraction and purification. In one process, after a Wittig reaction, the resulting crude product is dissolved in a mixture of methanol and water prior to hydrolysis with a base like potassium hydroxide. google.com In another instance, after extraction into an organic solvent, the compound is concentrated and then redissolved in methanol before crystallization of its p-toluenesulfonate salt, a method used to purify the desired Z-isomer. googleapis.com Furthermore, methanol can be employed as an eluent in purification techniques like column chromatography. For example, a desalination step using an HP-10 resin may use water followed by methanol to elute the purified compound. google.com

A more direct role for methanol in a quenching procedure involves its addition to the reaction system along with silica gel and a sodium hydroxide solution to neutralize and absorb byproducts before filtration and evaporation. google.com Standard extraction procedures are often performed on reaction mixtures where methanol was the solvent; these typically involve quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate. google.com

Table 2: Use of Methanol in Quenching and Extraction

| Synthetic Step | Procedure | Purpose | Reference |

|---|---|---|---|

| Wittig Reaction | Sequential addition of anhydrous methanol, aqueous THF, and water. | Quench excess reagents. | google.com |

| Hydrolysis | Dissolving crude ester residue in methanol and water before adding KOH. | Prepare for hydrolysis. | google.com |

| Purification | Dissolving crude olopatadine in methanol before adding p-toluenesulfonic acid. | Isolate and purify the Z-isomer via salt formation. | googleapis.com |

| Purification | Elution from HP-10 resin with methanol. | Desalination and purification. | google.com |

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula | Other Names |

|---|---|---|

| Olopatadine | C₂₁H₂₃NO₃ | (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid |

| Methanol | CH₄O | Methyl alcohol |

| Dimethylamine | C₂H₇N | N-Methylmethanamine |

| Ethyl acetate | C₄H₈O₂ | |

| p-Toluenesulfonic acid | C₇H₈O₃S | Tosic acid |

| Potassium hydroxide | KOH | |

| Sodium hydroxide | NaOH | |

| Tetrahydrofuran | C₄H₈O | THF |

| Water | H₂O | |

| Anhydrous methanol | CH₄O |

Degradation Pathways and Stability Kinetics in Methanol-containing Systems

Forced Degradation Studies (Methanol as a Solvent/Co-solvent)

Forced degradation studies on olopatadine have been conducted using methanol to dissolve the bulk drug before subjecting it to various stress conditions. turkjps.orgglobalresearchonline.net For instance, stock solutions for hydrolytic and oxidative stress tests are often prepared by dissolving olopatadine in methanol, which is then diluted with the appropriate stressor solution (e.g., acid, base, or hydrogen peroxide). turkjps.org Similarly, for thermal and photolytic studies on the solid drug, methanol is used to dissolve the stressed powder for subsequent analysis. turkjps.org The choice of methanol is often due to its suitable solubility characteristics for olopatadine and its compatibility with analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). medcraveonline.commedcraveonline.com

Olopatadine demonstrates susceptibility to degradation under hydrolytic conditions across acidic, alkaline, and neutral pH ranges. turkjps.orgresearchgate.net Studies have shown a similar pattern of degradation profiling in all three hydrolytic environments. journalagent.comturkjps.org

Acidic Conditions: In the presence of 0.1 N HCl, olopatadine undergoes degradation. turkjps.orgmedcraveonline.com One study identified five distinct degradation products (DPs), designated OLO1, OLO2, OLO3, OLO4, and OLO5, with OLO5 being the major DP whose concentration increased over time. epa.govturkjps.orgresearchgate.net Another study also confirmed susceptibility to acidic environments. researchgate.net

Alkaline Conditions: Degradation is also observed in alkaline media, such as 0.1 N NaOH. turkjps.org In these conditions, some degradation products are common with those found in acidic hydrolysis (OLO3 and OLO5), but unique DPs (OLO6 and OLO7) also emerge. journalagent.comturkjps.org In one investigation, OLO5 and OLO6 were identified as the two major DPs under alkaline stress. epa.govresearchgate.net The degradation pattern in 1.0 N NaOH was observed to follow a one-phase exponential decay. medcraveonline.com

Neutral Conditions: In neutral aqueous solutions (refluxing in water), olopatadine also degrades. turkjps.org The degradation products formed under neutral conditions are reportedly the same as those observed under acidic stress, with OLO3 and OLO5 being common across all hydrolytic conditions. journalagent.comturkjps.orgresearchgate.net

The stability of olopatadine under oxidative stress appears to be highly dependent on the experimental conditions, particularly whether the drug is in a solid or solution state.

Some studies where the solid powder of olopatadine was exposed to stress found no significant degradation, even when treated with 3% and 10% hydrogen peroxide (H₂O₂) over a period of 10 days. journalagent.comepa.govturkjps.orgbocsci.com However, multiple other investigations where olopatadine was in solution showed it to be susceptible to oxidative degradation. scispace.comresearchgate.netresearchgate.net One study noted that olopatadine was substantially degraded (about 90%) when treated with 3.0% H₂O₂ for 30 minutes at room temperature. medcraveonline.commedcraveonline.com The degradation in 3.0% H₂O₂ was found to have a rate constant of 0.007080 % min⁻¹ and a half-life of 97.91 minutes. medcraveonline.commedcraveonline.com Another study identified "olopatadine related compound B" as a primary product of oxidative degradation. scispace.comresearchgate.net

Findings regarding olopatadine's photostability are varied, suggesting the physical state and formulation significantly influence its degradation pathway. When the bulk drug powder was exposed to UV light, no degradation was observed. journalagent.comepa.govturkjps.org Another study also reported stability when exposed to direct sunlight. scispace.comresearchgate.net

Conversely, other research indicates that olopatadine is susceptible to photolytic degradation, particularly in solution. medcraveonline.comscispace.com An ophthalmic solution of olopatadine hydrochloride, which used a mixture of acetonitrile and methanol (1:1 v/v) as a co-solvent, underwent photolytic degradation under UV light, leading to the formation of E and Z isomers of Olopatadine hydrochloride Carbaldehyde. sciencepg.comsciencepublishinggroup.comresearchgate.net This transformation is proposed to occur via a photolytic Norrish type-1 reaction. sciencepg.com Another study measured the photolytic degradation kinetics, finding rate constants of 0.002488 % min⁻¹ in the dry state and 0.003583 % min⁻¹ in the wet state. medcraveonline.commedcraveonline.com The formation of methanol can be a product of the photodegradation of certain aromatic compounds, which can then be further oxidized to other products. nih.gov

Similar to oxidative and photolytic stability, the thermal degradation of olopatadine is dependent on the conditions. Studies performing thermal stress on the solid powder of olopatadine at 60°C found no degradation. journalagent.comepa.govturkjps.org This finding is supported by other research indicating stability against dry heat. scispace.comresearchgate.net

However, when subjected to thermal stress in a "wet" state (in solution), significant degradation occurs. medcraveonline.commedcraveonline.com The thermal degradation was found to be considerably higher in the wet state compared to the dry state. medcraveonline.com The degradation rate constant for the dry state was 0.01400% hr⁻¹ (half-life of 49.51 hours), whereas the rate constant in the wet state was 0.04753% hr⁻¹ (half-life of 14.58 hours). medcraveonline.com Heating of olopatadine eye drops during sterilization also led to an increase in the content of "olopatadine related compound B" and total impurities, suggesting thermal degradation is a key pathway in solution-based formulations. scispace.comresearchgate.net

| Stress Condition | Reagent/Condition | Solvent/State | Observed Degradation | Key Findings/Products | Reference |

|---|---|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl, 60°C | Methanol/Water | Yes | Formation of DPs OLO1, OLO2, OLO3, OLO4, OLO5. | turkjps.orgresearchgate.net |

| Alkaline Hydrolysis | 0.1 N NaOH, 60°C | Methanol/Water | Yes | Formation of DPs OLO3, OLO5, OLO6, OLO7. | turkjps.orgresearchgate.net |

| Neutral Hydrolysis | Water, 60°C | Methanol/Water | Yes | Formation of DPs also found in acidic conditions. | turkjps.org |

| Oxidation | 3-10% H₂O₂ | Solid Powder | No | Stable over 10 days. | journalagent.comepa.govturkjps.org |

| Oxidation | 3% H₂O₂ | Solution | Yes | ~90% degradation in 30 min; Olopatadine related compound B formed. | medcraveonline.comscispace.commedcraveonline.com |

| Photolysis | UV Light | Solid Powder | No | Stable. | journalagent.comepa.govturkjps.org |

| Photolysis | UV-Visible Light | Acetonitrile:Methanol Solution | Yes | Formation of E and Z isomers of Olopatadine hydrochloride Carbaldehyde. | sciencepg.comresearchgate.net |

| Thermal | 60°C | Solid Powder | No | Stable. | journalagent.comturkjps.org |

| Thermal | Heat | Wet State/Solution | Yes | Degradation faster than in dry state; Olopatadine related compound B formed. | scispace.commedcraveonline.comresearchgate.net |

Photolytic Degradation Mechanisms

Identification and Characterization of Degradation Products (DPs)

The identification of degradation products is a critical step in understanding the stability of a drug. journalagent.com For olopatadine, several DPs have been isolated and characterized following forced degradation studies.

Under hydrolytic stress, a total of seven degradation products (OLO1 through OLO7) have been reported. turkjps.org OLO1 was identified as (2-(4-(dimethylamino) butyl) phenyl)methanol, which is proposed to form via the cleavage of the tricyclic ring of the parent molecule. epa.govturkjps.orgresearchgate.netbocsci.com OLO3 and OLO5 were found to be common degradation products across acidic, alkaline, and neutral hydrolytic conditions. turkjps.orgnih.gov

Photolytic degradation of an olopatadine ophthalmic solution containing methanol resulted in two primary impurities, which were identified as the E and Z isomers of Olopatadine hydrochloride Carbaldehyde. sciencepg.comresearchgate.net In thermal and oxidative degradation studies of an ophthalmic solution, a major impurity referred to as "olopatadine related compound B" was consistently observed. scispace.comresearchgate.net

| Degradation Product (DP) | Proposed Name/Structure | Formation Condition(s) | Reference |

|---|---|---|---|

| OLO1 | (2-(4-(dimethylamino) butyl) phenyl)methanol | Acidic & Neutral Hydrolysis | epa.govturkjps.orgbocsci.com |

| OLO2 | Not fully elucidated | Acidic Hydrolysis | turkjps.orgresearchgate.net |

| OLO3 | Not fully elucidated | Acidic, Alkaline, Neutral Hydrolysis | turkjps.orgresearchgate.net |

| OLO4 | Not fully elucidated | Acidic Hydrolysis | turkjps.orgresearchgate.net |

| OLO5 | Not fully elucidated (Major DP) | Acidic, Alkaline, Neutral Hydrolysis | turkjps.orgresearchgate.net |

| OLO6 | Not fully elucidated (Major DP) | Alkaline Hydrolysis | turkjps.orgresearchgate.net |

| OLO7 | Not fully elucidated | Alkaline Hydrolysis | turkjps.orgresearchgate.net |

| E and Z isomers | Olopatadine hydrochloride Carbaldehyde | Photolytic (in Acetonitrile:Methanol) | sciencepg.comresearchgate.net |

| Olopatadine related compound B | Not fully elucidated | Oxidative, Thermal (in solution) | scispace.comresearchgate.net |

A combination of advanced chromatographic and spectroscopic techniques has been essential for the separation and structural elucidation of olopatadine's degradation products.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating olopatadine from its DPs. turkjps.orgresearchgate.net Mobile phases often consist of a mixture of an acidic buffer (like 0.1% formic acid) and an organic phase containing methanol and/or acetonitrile. journalagent.comturkjps.org For example, a gradient method using a mobile phase of 0.1% formic acid and a methanol:acetonitrile (50:50 v/v) mixture has been successfully used. epa.govresearchgate.net High-performance thin-layer chromatography (HPTLC) has also been employed, using a mobile phase such as methanol - chloroform - ammonia, to resolve degradation products.

For characterization, HPLC is often coupled with mass spectrometry (MS). researchgate.net Techniques like RP-HPLC with a Diode-Array Detector (DAD) and High-Resolution Mass Spectrometry (HRMS) have provided detailed information, including the mass-to-charge ratio (m/z) of the protonated molecular ions and their fragmentation patterns, which helps in proposing the structures of the DPs. turkjps.org Other methods include Liquid Chromatography-Mass Spectroscopy/Time of Flight (LC-MS/TOF). researchgate.net In cases where impurities are formed in sufficient quantities, preparative HPLC can be used for isolation. sciencepg.comsciencepublishinggroup.com The isolated impurities can then be subjected to a suite of spectroscopic techniques, including Infrared (IR) spectroscopy, Direct Infusion (DI) Mass Spectrometry, UV-Visible Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (Proton, Carbon-13, and DEPT), for definitive structure confirmation. sciencepg.comresearchgate.net

Proposed Degradation Pathways for Specific DPs

Studies involving forced degradation of Olopatadine hydrochloride have identified several degradation products, pointing to specific chemical transformations under stress conditions. These investigations often employ techniques like RP-HPLC to separate and identify the DPs. turkjps.orgjournalagent.com

Under neutral hydrolytic conditions, a notable degradation pathway for Olopatadine involves the cleavage of its tricyclic dibenz[b,e]oxepine ring system. turkjps.orgjournalagent.comturkjps.org This process leads to the formation of specific degradation products.

One such identified product is OLO1, which has been characterized as (2-(4-(dimethylamino)butyl) phenyl)methanol. turkjps.orgjournalagent.comturkjps.org The formation of this compound suggests a rupture of the oxepine ring, a key structural feature of the Olopatadine molecule. turkjps.orgturkjps.org This degradation pathway has been observed in studies where methanol was used in the sample preparation or mobile phase. turkjps.org

Table 1: Identified Tricyclic Ring Cleavage Degradation Product of Olopatadine

| Degradation Product ID | Chemical Name | Formation Condition |

| OLO1 | (2-(4-(dimethylamino)butyl) phenyl)methanol | Neutral Hydrolysis turkjps.orgjournalagent.comturkjps.org |

This table summarizes the identified tricyclic ring cleavage product of Olopatadine as reported in scientific literature.

Another significant degradation pathway, particularly under photolytic conditions, results in the formation of carbaldehyde impurities. researchgate.netsciencepublishinggroup.comsciencepublishinggroup.com These impurities are the E and Z isomers of Olopatadine hydrochloride carbaldehyde. researchgate.netsciencepublishinggroup.com

The formation of these carbaldehyde impurities is proposed to occur through a photolytic Norrish type-1 reaction. researchgate.netsciencepublishinggroup.comsciencepublishinggroup.com This reaction pathway becomes relevant when Olopatadine solutions, which may contain methanol as part of the solvent system, are exposed to ultraviolet light. researchgate.netsciencepublishinggroup.com While the Z-isomer of Olopatadine is the active form used in pharmaceutical formulations, the presence of the E-isomer can occur as a potential impurity, and its concentration may increase in solution due to racemization. researchgate.netsciencepublishinggroup.com The photolytic degradation can lead to the formation of both E and Z carbaldehyde impurities. researchgate.net

Table 2: Identified Carbaldehyde Impurities of Olopatadine

| Impurity | Isomeric Form | Formation Pathway |

| Olopatadine hydrochloride Carbaldehyde | E isomer | Photolytic Norrish type-1 reaction researchgate.netsciencepublishinggroup.comsciencepublishinggroup.com |

| Olopatadine hydrochloride Carbaldehyde | Z isomer | Photolytic Norrish type-1 reaction researchgate.netsciencepublishinggroup.comsciencepublishinggroup.com |

This table outlines the E and Z isomers of Olopatadine carbaldehyde that are formed as impurities through photolytic degradation.

Tricyclic Ring Cleavage Products

Degradation Kinetics Modeling

Understanding the rate at which Olopatadine degrades is essential for predicting its shelf-life and ensuring its stability in pharmaceutical preparations. Degradation kinetics of Olopatadine hydrochloride have been studied under various stress conditions, and mathematical models have been applied to describe the degradation patterns. medcraveonline.commedcraveonline.com

Studies have shown that the degradation of Olopatadine can follow different kinetic models depending on the specific conditions. For instance, in some environments, the degradation follows a linear pattern. medcraveonline.com The degradation rate constants and half-lives have been calculated to quantify the stability of the drug. For example, under certain acidic and photolytic conditions, Olopatadine has been found to be less stable. medcraveonline.commedcraveonline.com

The photolytic degradation of Olopatadine has been quantified, with degradation constants of 0.002488 % min-1 in the dry state and 0.003583 % min-1 in the wet state. medcraveonline.com In basic conditions (0.1N NaOH), the degradation rate constant was determined to be 0.001121% min-1 with a half-life of 618.6 minutes, following a linear degradation pattern. medcraveonline.com Conversely, under neutral conditions, the degradation was found to be negligible. medcraveonline.com

Table 3: Degradation Kinetics Parameters for Olopatadine

| Condition | Degradation Rate Constant (% min⁻¹) | Half-life (min) | Kinetic Model |

| Photolytic (dry state) | 0.002488 | Not Specified | Not Specified |

| Photolytic (wet state) | 0.003583 | Not Specified | Not Specified |

| Basic (0.1N NaOH) | 0.001121 | 618.6 | Linear |

| Neutral | 2.68×10⁻⁵ | 2.57×10⁴ | Flat Linear |

This table presents the degradation kinetics data for Olopatadine under different stress conditions, highlighting the rate constants and half-lives.

Pre-formulation Research and Excipient Interactions in Methanol Systems

Solubility Studies of Olopatadine in Methanol and Mixed Solvent Systems

The solubility of an API is a determining factor in its formulation design, impacting dissolution rate and bioavailability. Olopatadine hydrochloride's solubility has been evaluated in various solvents, with methanol featuring prominently due to the drug's favorable dissolution characteristics in it.

Research indicates that Olopatadine hydrochloride is freely soluble in methanol. jrespharm.comnih.govclinmedjournals.org Its solubility in methanol is noted to be greater than in other solvent systems, such as water, which is attributed to its lipophilic nature (log p; 4.67). medipol.edu.tr This property makes methanol a suitable solvent for preparing stock solutions for analytical testing and for use in the formulation process. jrespharm.com

In addition to pure methanol, mixed solvent systems are also utilized. A 50% aqueous methanol solution has been identified as an optimal solvent system for spectrophotometric methods, providing a balance between solubility and analytical performance. researchgate.net Although Olopatadine is soluble in various organic solvents like acetonitrile and dimethylformamide, methanol is often preferred due to its cost-effectiveness. researchgate.net Studies have also analyzed the solubility behavior of Olopatadine in combinations of water and methanol to optimize analytical conditions. medipol.edu.tr

| Solvent/Solvent System | Observed Solubility | Source |

|---|---|---|

| Methanol | Freely soluble | jrespharm.comnih.govclinmedjournals.org |

| Methanol vs. Water | More soluble in Methanol | medipol.edu.tr |

| Water | Slightly soluble / Sparingly soluble | medipol.edu.tr |

| Ethanol | Freely soluble / Slightly soluble | nih.gov |

| Acetonitrile | Soluble | clinmedjournals.org |

| 50% Aqueous Methanol | Considered an optimum solvent for spectrophotometric analysis | researchgate.net |

Drug-Excipient Compatibility Studies Utilizing Methanol-Based Preparations

Ensuring the compatibility of an API with excipients is fundamental to developing a stable and effective pharmaceutical product. For Olopatadine formulations, compatibility studies often utilize methanol to prepare mixtures for analysis. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are employed to detect any potential chemical interactions between the drug and excipients.

In the development of sustained-release ocular inserts, FTIR spectroscopy was used to assess the compatibility of Olopatadine hydrochloride with various polymers. Physical mixtures were prepared, and the analysis confirmed that there was no chemical interaction between Olopatadine and excipients such as Hydroxypropyl methylcellulose (HPMC) K4M , Carbopol 980P , and Sodium Carboxymethyl cellulose (NaCMC) . medipol.edu.tr Similarly, studies on viscous eye drops demonstrated the compatibility between Olopatadine and polymers like chitosan and hydroxypropyl guar gum using both DSC and FTIR techniques. scienceasia.org

Methanol is frequently used as the solvent to dissolve the drug and excipients from finished dosage forms like tablets or films before analysis. jrespharm.comnih.gov For instance, in the quality control analysis of tablets, a 50% aqueous methanol solution was used to dissolve the powdered tablets, containing Olopatadine and various excipients, without any reported interference from the excipients in the subsequent spectrophotometric analysis. nih.gov This indirect evidence further supports the compatibility of Olopatadine with standard formulation excipients in the presence of methanol.

| Excipient(s) | Analytical Method | Finding | Source |

|---|---|---|---|

| HPMC K4M, Carbopol 980P, NaCMC | FTIR Spectroscopy | No chemical interaction detected. | medipol.edu.tr |

| Chitosan, Hydroxypropyl guar gum | DSC, FTIR Spectroscopy | Compatibility between drug and polymers demonstrated. | scienceasia.org |

| General tablet excipients | UV Spectrophotometry | No interference from excipients when dissolved in 50% aqueous methanol. | nih.gov |

Methodologies for Preparing Formulations Using Methanol as a Solvent

Methanol's effectiveness in dissolving Olopatadine and various polymers makes it a valuable solvent in the fabrication of advanced drug delivery systems. Its use is particularly noted in the preparation of polymeric nanoparticles and in microencapsulation techniques, primarily through spray-drying.

Polymeric Nanoparticle Preparation

Polymeric nanoparticles are utilized to enhance drug delivery, offering benefits such as improved bioavailability and sustained release. The spray-drying method is a common technique for producing these nanoparticles, and methanol is often the solvent of choice.

A specific study details the preparation of Olopatadine hydrochloride-loaded Eudragit® RS 100 polymeric nanoparticles using a spray-drying method. In this process, both the Eudragit® RS 100 polymer and Olopatadine were dissolved in 100 mL of methanol. The solution was stirred to ensure homogeneity before being spray-dried to produce a fine, white powder of drug-loaded nanoparticles. medipol.edu.tr The use of an organic solvent like methanol in the spray-drying process allows for the creation of dry powder nanoparticles. This single-step method is reproducible and allows for control over particle size and drug release characteristics. jrespharm.com

The general procedure involves:

Dissolving the polymer (e.g., Eudragit® RS 100) and the API (Olopatadine HCl) in methanol to form a clear solution. medipol.edu.tr

Stirring the solution for an extended period to ensure uniformity. medipol.edu.tr

Atomizing the solution into a hot gas stream within a spray dryer.

The rapid evaporation of the methanol results in the formation of solid, drug-encapsulated nanoparticles.

| Parameter | Description/Value | Source |

|---|---|---|

| Polymer | Eudragit® RS 100 | medipol.edu.tr |

| Solvent | Methanol | medipol.edu.tr |

| Method | Spray-Drying | medipol.edu.tr |

| Inlet Temperature | 120 °C | medipol.edu.tr |

| Outlet Temperature | 70 °C | medipol.edu.tr |

| Resulting Product | White, dry powder of Olopatadine-loaded nanoparticles | medipol.edu.tr |

Microencapsulation Techniques

Microencapsulation is a process where an active substance is coated by or entrapped within another material, forming particles that can range from one micrometer to several hundred micrometers in size. The techniques used for nanoparticle preparation, such as spray-drying, are directly applicable to microencapsulation, with particle size being a key differentiator controlled by process parameters.

While literature specifically detailing the "microencapsulation" of Olopatadine using methanol is sparse, the spray-drying technique described for nanoparticles is fundamentally a method of encapsulation. By adjusting parameters such as the polymer concentration, solvent evaporation rate, and nozzle size of the spray dryer, larger particles qualifying as microparticles can be produced. The process of dissolving Olopatadine and a carrier polymer like Eudragit® or Kollidon® SR in methanol and then spray-drying the solution effectively encapsulates the drug within a polymeric matrix. medipol.edu.trresearchgate.net This method provides a reproducible and scalable approach for creating encapsulated drug formulations with controlled-release properties. jrespharm.com

Q & A

Q. What validated analytical methods are recommended for quantifying olopatadine hydrochloride in pharmaceutical formulations?

A reverse-phase high-performance liquid chromatography (RP-HPLC)-dual-wavelength detection (DAD) method has been validated for quantifying olopatadine hydrochloride. The method uses a mobile phase of 0.1% formic acid and methanol (35:65) on a ZORBAX Eclipse Plus C18 column (250 mm × 4.6 mm, 5 μm) at 1.0 mL/min flow rate, with UV detection at 300 nm. Validation parameters (linearity, accuracy, precision, LOD, LOQ) comply with ICH guidelines, achieving 98.99–101.02% recovery in tablets and eye drops .

Q. How does olopatadine hydrochloride exhibit linear pharmacokinetics in human studies?

Pharmacokinetic studies in Chinese healthy volunteers demonstrated dose-proportional increases in and AUC for oral olopatadine hydrochloride (5–20 mg). The drug follows a linear kinetic model with no significant sex-based differences. Excretion rates averaged 54.6%, supporting its predictable metabolic profile .

Q. What methodological considerations are critical in comparative efficacy studies of olopatadine formulations?

Studies comparing olopatadine 0.7% and 0.2% use allergen challenge models and stratified randomization to control baseline itching severity. Retrospective clinical data analysis and model-based simulations (e.g., predicting 24-hour relief) are essential for validating efficacy differences. For example, olopatadine 0.7% showed 25% greater 24-hour relief than 0.2% in simulations .

Q. How can observational studies optimize data collection for olopatadine prescription trends?

Retrospective analyses should include variables such as prescribing frequency, patient demographics, and seasonal trends. For example, Excel-based data collection with descriptive statistics (percentages, frequencies) revealed higher olopatadine prescriptions in March (24%) and February (22.67%) in allergy-prone seasons .

Advanced Research Questions

Q. How do model-based approaches enhance predictions of olopatadine’s 24-hour efficacy?

Pharmacodynamic models integrating clinical data (itching scores, baseline severity) and simulations can predict outcomes beyond observed trials. For instance, a validated model predicted olopatadine 0.7% outperforms 0.2% in sustained relief, particularly in patients with higher baseline itching scores. Model credibility relies on its ability to replicate observed data and predict unmeasured endpoints (e.g., itching score >1 at 24 hours) .

Q. What electrochemical methods are emerging for olopatadine analysis without extraction steps?

Square wave voltammetry (SWV) at unmodified electrodes offers a sensitive alternative to HPLC for quantifying olopatadine in eye drops. This method avoids solvent extraction, achieving linearity (e.g., 0.1–10 µM), precision (RSD <5%), and accuracy comparable to chromatographic techniques. Electro-oxidation pathways are studied using cyclic voltammetry to optimize detection .

Q. How do preclinical models assess olopatadine’s safety in pregnancy and lactation?

Animal studies in rats and rabbits evaluate embryo-fetal toxicity at doses up to 2480× the maximum recommended human ocular dose (MROHD). Systemic exposure via topical application is negligible, but oral administration in lactating rats showed milk transfer and fetal toxicity. Researchers must reconcile interspecies differences with human pharmacokinetic data .

Q. What statistical frameworks are used to evaluate combinatorial therapies (e.g., olopatadine + fluorometholone)?

Randomized controlled trials (RCTs) comparing combination therapies employ t-tests for cumulative symptom scores (itching, conjunctival edema). For example, olopatadine + fluorometholone achieved 97% efficacy vs. 91% for monotherapy (), requiring power analysis to validate sample sizes and minimize Type II errors .

Q. How does solvent selection in HPLC methods impact olopatadine quantification?

Methanol’s polarity and UV transparency at 300 nm make it ideal for RP-HPLC mobile phases. A 65% methanol/0.1% formic acid ratio optimizes olopatadine separation on C18 columns, balancing retention time and peak symmetry. Robustness testing confirms method stability under varying methanol proportions (±2%) .

Key Methodological Considerations

- Contradictions in Data : Discrepancies between animal and human safety data (e.g., lactation toxicity in rats vs. negligible human plasma levels) necessitate cross-species pharmacokinetic modeling .

- Open Science Practices : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata and share statistical code to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.